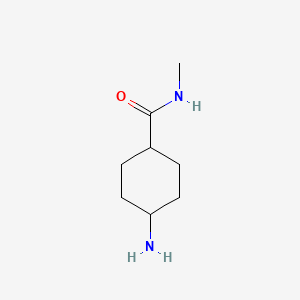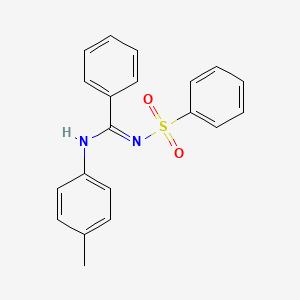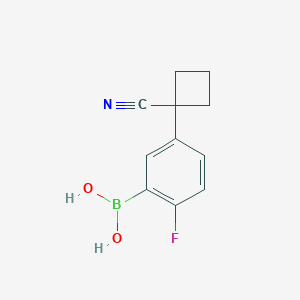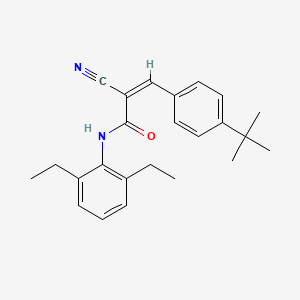![molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4](/img/structure/B2864310.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Pharmaceutical Applications
EN300-26676437: exhibits properties that make it valuable in the development of pharmaceuticals. Its structural similarity to compounds that interact with the central nervous system suggests potential use in designing drugs targeting neurological disorders . Additionally, the presence of an aminoethylphenyl group could imply utility in creating molecules with analgesic or anti-inflammatory properties.
Catalysis
The compound’s unique structure, featuring multiple amine groups, may be exploited in catalysis. These amine groups can act as ligands, binding to metal centers and potentially forming novel catalysts for organic synthesis reactions .
Drug Delivery Systems
Due to its amine functionality, EN300-26676437 could be used to modify the surface of drug delivery particles. This modification can enhance the binding affinity of the particles to target cells, improving the efficiency of drug delivery .
Synthesis of Imidazoles
Imidazoles are crucial in the synthesis of functional molecules used in everyday applications. The compound could serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are key components in various applications ranging from pharmaceuticals to materials science .
Biological Potential of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities. Given the structural features of EN300-26676437 , it could be a candidate for the synthesis of indole derivatives with potential antiviral, anti-inflammatory, anticancer, and other pharmacological activities .
Functional Materials
The compound’s molecular structure, which allows for various substitutions, makes it a promising candidate for the development of functional materials. These materials could have applications in electronics, photonics, or as sensors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGTIZTUHHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)




![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)